N-benzyl-5-bromo-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-5-bromo-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 5-position of the indole ring, a benzyl group attached to the nitrogen atom, and a carboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-1H-indole-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
N-benzyl-5-bromo-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the benzyl and carboxamide groups, making it less complex and potentially less biologically active.
N-benzylindole: Lacks the bromine and carboxamide groups, which may affect its biological activity and chemical reactivity.
Indole-2-carboxamide: Lacks the benzyl and bromine groups, which may influence its biological properties.
Uniqueness
N-benzyl-5-bromo-1H-indole-2-carboxamide is unique due to the presence of the bromine atom, benzyl group, and carboxamide group. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13BrN2O |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
N-benzyl-5-bromo-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O/c17-13-6-7-14-12(8-13)9-15(19-14)16(20)18-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,18,20) |
InChI Key |
HSEATMWTCDEZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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